molecular formula C11H13BrN2O4 B15148778 Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate

Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate

Cat. No.: B15148778
M. Wt: 317.14 g/mol
InChI Key: HHNBESWRQHJWLE-UHFFFAOYSA-N
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Description

Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate is a hydrazinecarboxylate derivative featuring a 4-bromo-3-methylphenoxy substituent. This compound is synthesized via hydrazination of 2-(4-bromo-3-methylphenoxy)acetate followed by condensation with methyl carbazate . Its structure combines a hydrazinecarboxylate backbone with a brominated aromatic moiety, which is critical for its physicochemical and biological properties. The methyl group at the 3-position of the phenyl ring may sterically hinder certain reactions while contributing to metabolic stability .

Properties

Molecular Formula

C11H13BrN2O4

Molecular Weight

317.14 g/mol

IUPAC Name

methyl N-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]carbamate

InChI

InChI=1S/C11H13BrN2O4/c1-7-5-8(3-4-9(7)12)18-6-10(15)13-14-11(16)17-2/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

HHNBESWRQHJWLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NNC(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate typically involves the reaction of 4-bromo-3-methylphenol with chloroacetic acid to form 4-bromo-3-methylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield the hydrazinecarboxylate derivative. The final step involves esterification with methanol to produce the desired compound .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, reduction may produce a hydrazine derivative, and substitution may result in various substituted phenoxy compounds .

Scientific Research Applications

Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The brominated phenoxy group may interact with enzymes or receptors, while the hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate with structurally related hydrazinecarboxylates:

Compound Name Substituents Key Properties/Activities Reference
Methyl 2-(3-nitrophenyl)hydrazinecarboxylate 3-Nitro phenyl Higher electrophilicity due to nitro group; used in agrochemical intermediates
Methyl 2-(4-methoxybenzylidene)hydrazinecarboxylate 4-Methoxybenzylidene Enhanced solubility due to methoxy group; crystallizes as white solid (mp 123–124°C)
Methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate Bis(4-fluorophenyl) bicyclic scaffold Twin-chair conformation stabilizes crystal packing; hydrogen bonding enhances stability
Acetic acid, 2-[4-bromo-2-[(dimethylamino)methyl]phenoxy]-, 2-(phenylmethylene)hydrazide Dimethylamino and phenylmethylene Improved solubility via dimethylamino group; molecular weight 390.27 g/mol
This compound 4-Bromo-3-methylphenoxy Antimicrobial activity against S. aureus and C. albicans; moderate lipophilicity

Key Observations:

  • Electron-Withdrawing Groups (e.g., NO₂, Br): Nitro and bromo substituents increase electrophilicity, enhancing reactivity in nucleophilic substitutions.
  • Electron-Donating Groups (e.g., OCH₃, N(CH₃)₂): Methoxy and dimethylamino groups improve solubility in polar solvents but may reduce metabolic stability due to increased susceptibility to oxidation .
  • Conformational Rigidity: Bicyclic or benzylidene derivatives exhibit restricted rotation, which can enhance binding affinity to enzymes or receptors .

Biological Activity

Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and comparative studies with related compounds.

  • Molecular Formula : C11_{11}H13_{13}BrN2_2O4_4
  • Molecular Weight : 317.14 g/mol
  • Structural Features : The compound contains a brominated phenoxy group and a hydrazinecarboxylate moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

  • Enzyme Interaction : The brominated phenoxy group may interact with various enzymes or receptors, potentially leading to enzyme inhibition or modulation of signaling pathways.
  • Covalent Bond Formation : The hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites in proteins, which may alter their function and lead to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, although detailed investigations are necessary to confirm these effects.
  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may also possess anticancer properties .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaUnique Features
Methyl 2-(4-bromo-3-methylphenyl)hydrazinecarboxylateC11_{11}H12_{12}BrN2_2O4_4Lacks phenoxy group; simpler structure
Methyl 2-(4-methylphenoxy)acetylhydrazinecarboxylateC11_{11}H13_{13}N2_2O4_4Contains methyl instead of brominated phenoxy group
N-[4-(2-[4-bromo-3-methylphenoxy)acetyl]hydrazinyl]carbonyl phenyl]-2-methylbenzamideC16_{16}H18_{18}BrN3_3O3_3More complex structure; potential higher activity due to additional functional groups

The unique combination of the brominated phenoxy group and hydrazinecarboxylate moiety may confer distinct biological properties compared to these similar compounds, enhancing its potential as a lead compound in drug development.

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds similar to this compound:

  • Antimicrobial Studies : Compounds derived from hydrazine showed significant activity against both Gram-positive and Gram-negative bacteria. For instance, Schiff base complexes exhibited enhanced antimicrobial properties compared to their ligands .
  • Anticancer Activity : Research on related hydrazone derivatives has demonstrated promising results in inhibiting the growth of various cancer cell lines, including HeLa and HCT116 cells. These findings suggest that this compound may similarly affect cancer cell viability .

Q & A

Q. What are the critical steps in synthesizing Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate, and how are intermediates monitored during the process?

The synthesis typically involves a multi-step approach, including:

  • Condensation reactions : Reacting a brominated phenoxyacetyl derivative with a hydrazinecarboxylate precursor under controlled pH (6.5–7.5) and temperature (35–50°C) to form the hydrazine linkage .
  • Purification : Isolation of intermediates via solvent extraction (e.g., toluene or EtOAC) and precipitation, followed by washing with non-polar solvents (e.g., hexane) to remove unreacted starting materials .
  • Monitoring : Thin-layer chromatography (TLC) with silica gel plates (Rf values tracked in hexane/EtOAC systems) and NMR spectroscopy (¹H/¹³C) to confirm intermediate structures .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify hydrogen environments (e.g., aromatic protons at δ 6.8–7.6 ppm) and carbonyl signals (C=O at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with bromine .
  • Infrared (IR) Spectroscopy : Detection of functional groups like N-H (3250–3300 cm⁻¹) and ester C=O (1710–1730 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns and UV detection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

  • Temperature control : Maintaining 40–45°C during condensation to balance reaction rate and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene improves precipitation efficiency .
  • Catalyst screening : Testing bases like triethylamine or DBU to accelerate hydrazine coupling .
  • Real-time monitoring : In-situ IR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What computational methods are used to predict the molecular interactions and stability of this compound?

Advanced approaches include:

  • Density Functional Theory (DFT) : Calculating optimized geometries, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps to predict reactivity .
  • Molecular Dynamics (MD) Simulations : Modeling solvation effects (e.g., in DMSO or water) to assess stability under physiological conditions .
  • X-ray Crystallography : Resolving crystal packing patterns (e.g., twin-chair conformations) and hydrogen-bonding networks (N-H···O interactions) to correlate structure with stability .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions arise from:

  • Tautomerism : Hydrazine-carboxylate linkages may exhibit keto-enol tautomerism, altering NMR/IR signals. Use variable-temperature NMR to identify dynamic equilibria .
  • Impurity interference : Cross-validate with multiple techniques (e.g., MS fragmentation patterns vs. HPLC retention times) .
  • Crystallographic validation : Compare experimental X-ray diffraction data with computational models to confirm bond angles and torsional strain .

Q. What strategies are employed to design derivatives of this compound for enhanced bioactivity?

Rational design methods include:

  • Structure-Activity Relationship (SAR) studies : Modifying the bromophenoxy moiety (e.g., substituting Br with Cl or CF₃) to alter lipophilicity and target binding .
  • Bioisosteric replacement : Replacing the methyl ester with tert-butyl or hexyl groups to improve metabolic stability .
  • Pharmacophore modeling : Identifying critical hydrogen-bond acceptors (e.g., carbonyl oxygen) for docking studies with enzymes like CK2 or kinases .

Methodological Notes

  • Data Validation : Cross-reference NMR/MS data with crystallographic results to ensure structural accuracy .
  • Synthetic Reproducibility : Document solvent purity (HPLC-grade) and reaction atmosphere (N₂/Ar) to minimize variability .
  • Ethical Compliance : Adhere to institutional guidelines for handling brominated compounds, which may require specialized waste disposal protocols.

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